4-Adamantan-1-ylmethyl-thiazol-2-ylamine
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Overview
Description
4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol It is characterized by the presence of an adamantane group attached to a thiazole ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine typically involves the reaction of adamantane derivatives with thiazole precursors. One common method includes the alkylation of thiazole with an adamantylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Adamantan-1-ylmethyl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
4-Adamantan-1-ylmethyl-thiazol-2-ylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Adamantan-1-ylmethyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Adamantan-1-ylmethyl-thiazole
- 4-Adamantan-1-ylmethyl-oxazole
- 4-Adamantan-1-ylmethyl-imidazole
Uniqueness
4-Adamantan-1-ylmethyl-thiazol-2-ylamine is unique due to the presence of both the adamantane and thiazole moieties, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity for certain targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(1-adamantylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANJJRUDAXCWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385469 |
Source
|
Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28599-72-6 |
Source
|
Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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